1-Bromo-2-nitronaphthalene
Overview
Description
1-Bromo-2-nitronaphthalene is an organic compound with the molecular formula C₁₀H₆BrNO₂. It is a derivative of naphthalene, where a bromine atom and a nitro group are substituted at the first and second positions, respectively. This compound is of significant interest in organic chemistry due to its unique reactivity and applications in various fields.
Preparation Methods
1-Bromo-2-nitronaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 2-nitronaphthalene. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the process is carried out under reflux conditions to ensure complete bromination .
Another method involves the nitration of 1-bromonaphthalene. This process uses a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Chemical Reactions Analysis
1-Bromo-2-nitronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as cyanide, forming 2-nitronaphthalonitrile.
Common reagents for these reactions include sodium cyanide for nucleophilic substitution, and iron powder with hydrochloric acid for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Material Science: The compound is used in the development of organic electroluminescent materials, which are crucial for the production of OLEDs (organic light-emitting diodes).
Biological Studies: It is used in studies involving the interaction of nitroaromatic compounds with biological systems, providing insights into their toxicological effects.
Mechanism of Action
The mechanism of action of 1-Bromo-2-nitronaphthalene involves its reactivity due to the presence of both the bromine and nitro groups. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the nitro group can undergo reduction or participate in electrophilic aromatic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Bromo-2-nitronaphthalene can be compared with other similar compounds such as:
1-Bromonaphthalene: Lacks the nitro group, making it less reactive in certain types of reactions.
2-Nitronaphthalene: Lacks the bromine atom, affecting its reactivity and the types of reactions it can undergo.
1-Chloronaphthalene: Similar to 1-bromonaphthalene but with a chlorine atom instead of bromine, which affects its reactivity and physical properties.
The presence of both bromine and nitro groups in this compound makes it unique in its reactivity and applications, distinguishing it from these similar compounds.
Properties
IUPAC Name |
1-bromo-2-nitronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHBLKHJWCNXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409227 | |
Record name | 1-bromo-2-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4185-55-1 | |
Record name | 1-bromo-2-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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